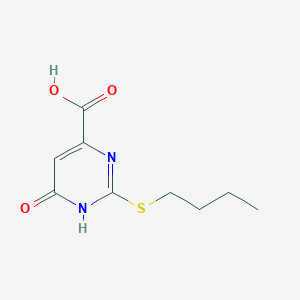

2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid

Description

Properties

CAS No. |

6308-29-8 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-butylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O3S/c1-2-3-4-15-9-10-6(8(13)14)5-7(12)11-9/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

NUBJVMLEUWMEQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Introduction of the Butylthio Group

The butylthio substituent at position 2 is typically introduced by nucleophilic substitution of a 2-halopyrimidine intermediate with butanethiol or its derivatives under basic or neutral conditions. This substitution is facilitated by the nucleophilicity of the thiol and the electrophilicity of the halogenated pyrimidine.

Carboxylation at Position 6

The carboxylic acid group at position 6 can be introduced either by direct carboxylation of a 6-lithiated intermediate or by hydrolysis of an ester precursor. Alternatively, the starting materials may already contain the carboxyl group, preserved through the synthetic steps.

A typical synthetic route reported involves:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Condensation of amidine with β-ketoester | Formation of 4-oxo-pyrimidine core | 70-85 |

| 2 | Halogenation at position 2 (e.g., chlorination) | Preparation of 2-chloropyrimidine intermediate | 75-80 |

| 3 | Nucleophilic substitution with butanethiol | Introduction of butylthio group | 65-75 |

| 4 | Hydrolysis of ester to carboxylic acid | Formation of 6-carboxylic acid | 80-90 |

This sequence ensures the selective functionalization of the pyrimidine ring with high purity and good overall yield.

Reaction Conditions: The substitution step with butanethiol is optimized at moderate temperatures (25–60°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.

Catalysts and Bases: Use of mild bases like potassium carbonate or triethylamine facilitates the substitution without decomposing sensitive groups.

Purification: Crystallization from aqueous or organic solvents and column chromatography are employed to isolate the target compound with high purity.

Yield Improvements: Adjusting stoichiometry and reaction time can improve yields, with reported isolated yields ranging from 65% to 90% depending on the step and conditions.

| Parameter | Method A (Condensation + Substitution) | Method B (Direct Thiolation) | Method C (Lithiation + Carboxylation) |

|---|---|---|---|

| Starting Materials | Amidines, β-ketoesters | 2-halopyrimidines, butanethiol | Pyrimidine, n-BuLi, CO2 |

| Solvent | DMF, DMSO | DMF, Acetonitrile | THF, Ether |

| Temperature | 25–60°C | 0–50°C | -78°C to RT |

| Reaction Time | 12–24 h | 6–12 h | 2–4 h |

| Yield (%) | 70–85 | 65–75 | 60–80 |

| Purification | Crystallization, chromatography | Chromatography | Crystallization |

A patent (WO2006121648A2) describes a method for preparing 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid derivatives, which includes 2-(butylthio) substitution. The method involves:

- Reacting a suitable pyrimidine precursor with butanethiol under controlled conditions.

- Employing solvents like DMF and bases such as potassium carbonate.

- Isolating the product by acidification and filtration.

This method emphasizes mild conditions to preserve the carboxylic acid group and avoid side reactions.

The preparation of 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid is well-established through condensation reactions to form the pyrimidine core, followed by nucleophilic substitution to introduce the butylthio group, and hydrolysis or direct carboxylation to install the carboxylic acid. Optimization of reaction conditions, solvent choice, and purification techniques are critical for achieving high yield and purity. The methods are supported by both academic literature and patent disclosures, providing a robust framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrimidine class, including 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid, exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which may be useful in developing new antibiotics or antifungal agents.

- Antitumor Activity : Some derivatives of pyrimidines have shown promise in anticancer research, indicating that this compound may also possess similar properties.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.

Synthetic Methods

The synthesis of 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid can be achieved through various chemical reactions. These methods typically involve the formation of the pyrimidine ring followed by the introduction of the butylthio and carboxylic acid groups. Detailed synthetic routes are essential for producing this compound for research and application purposes.

Antimicrobial Research

The compound's potential as an antimicrobial agent is particularly noteworthy. Studies have indicated that similar pyrimidine derivatives exhibit significant antibacterial activity against various pathogens. This opens avenues for further research into its efficacy against resistant strains of bacteria.

Anticancer Development

Given the structural similarities with known antitumor agents, 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid may serve as a lead compound for developing new anticancer therapies. The exploration of its mechanism of action could lead to innovative treatment options.

Anti-inflammatory Drugs

The anti-inflammatory properties observed in related compounds suggest that this compound could be investigated for its potential use in treating conditions characterized by inflammation, such as arthritis or other autoimmune disorders.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The butylthio group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarboxylic Acid Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences:

Key Observations:

- Substituent Effects : The butylthio group in the target compound enhances lipophilicity compared to hydroxyl (6-Hydroxy-4-pyrimidinecarboxylic acid) or chloro (2-Chloro-6-methylpyrimidine-4-carboxylic acid) analogs. This may improve membrane permeability in pharmaceutical contexts but reduce aqueous solubility .

- Positional Isomerism : The carboxylic acid group at position 6 (target compound) versus position 5 (2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) alters hydrogen-bonding networks and acidity, impacting intermolecular interactions and crystal packing .

Physicochemical Properties and Reactivity

- Reactivity : The chloro substituent in 2-Chloro-6-methylpyrimidine-4-carboxylic acid makes it more reactive in nucleophilic substitutions, whereas the butylthio group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives under harsh conditions .

Biological Activity

2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid is a novel compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, emphasizing its implications in medicinal chemistry.

The synthesis of 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid involves the functionalization of pyrimidine derivatives, which are known for their diverse biological activities. The compound features a butylthio group and a carboxylic acid moiety, contributing to its reactivity and potential therapeutic applications. The general structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid exhibit promising anticancer properties. For instance, a study involving pyrimidine derivatives demonstrated that modifications in the structure could significantly influence cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. The results showed that certain derivatives reduced cell viability effectively compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 2-(butylthio)-4-oxo | A549 | 78–86 | |

| Compound X | A549 | 64 | |

| Compound Y | A549 | 61 |

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting antimicrobial properties for related pyrimidine derivatives. Compounds exhibiting similar functionalities were tested against multidrug-resistant bacterial strains, showing varying degrees of effectiveness. The specific activity of 2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acid remains to be fully characterized; however, preliminary data suggest potential efficacy against certain pathogens.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Klebsiella pneumoniae | 32 | |

| Compound B | Staphylococcus aureus | 16 |

Case Studies

- Endothelin Receptor Antagonism : Research has shown that certain carboxylic acid derivatives with a pyrimidine core can act as endothelin receptor antagonists. This mechanism is crucial for managing conditions related to vascular constriction and hypertension .

- Structure-Activity Relationship (SAR) : A detailed SAR study on pyrimidine derivatives revealed that specific substitutions significantly enhanced biological activity. For example, the incorporation of electron-withdrawing groups was found to improve anticancer efficacy while maintaining lower toxicity levels in non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.